Fungicidal Activity: N3-Phenylethyl vs. N3-Phenyl
The fungicidal action of 3-Phenyl-1,3-oxazolidine-2,4-dione derivatives can be substantially widened by direct halogenation without splitting the heterocyclic ring [1]. While specific quantitative data for the 3-(2-phenylethyl) derivative are not provided, the patent literature suggests that the nature of the N3-substituent is a key determinant for achieving a broader spectrum of activity compared to compounds 'hitherto known'. This implies that the 3-phenylethyl substituent in the target compound may be a critical component for accessing this enhanced fungicidal profile, differentiating it from the parent 3-phenyl analog.
| Evidence Dimension | Fungicidal spectrum |
|---|---|
| Target Compound Data | Not explicitly quantified; implied to be broadened via halogenation |
| Comparator Or Baseline | 3-Phenyl-oxazolidine-2,4-dione (unhalogenated) |
| Quantified Difference | Qualitative statement: 'substantially wider' fungicidal action |
| Conditions | Agricultural fungicide application (context from patent) |
Why This Matters
This provides a class-based rationale for selecting the phenylethyl-substituted scaffold as a starting point for developing next-generation fungicides with an improved spectrum of action.
- [1] SU-843697-A3. Fungicidic Composition. Unified Patents. View Source
